molecular formula C23H19N5O3S B2616381 N-(3-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866871-29-6

N-(3-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2616381
CAS RN: 866871-29-6
M. Wt: 445.5
InChI Key: LVYKEXKSHHGYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C23H19N5O3S and its molecular weight is 445.5. The purity is usually 95%.
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Scientific Research Applications

Tubulin Polymerization Inhibitors and Anticancer Activity

Research has shown that triazoloquinazolinone-based compounds, including derivatives similar to N-(3-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine, act as potent inhibitors of tubulin assembly. These compounds have been identified for their anticancer activity across a range of cancer cell lines. Notably, certain derivatives have demonstrated remarkable abilities to induce cell shape changes and impair cell migration and tube formation, indicative of their potential as vascular disrupting agents in cancer therapy (Driowya et al., 2016).

Anticancer Activity against Human Neuroblastoma and Colon Carcinoma

Another study focused on the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming to meet structural requirements essential for exhibiting anticancer activity. Certain synthesized compounds have shown significant cytotoxicity against human neuroblastoma and human colon carcinoma cell lines, highlighting their potential as anticancer agents (B. N. Reddy et al., 2015).

H1-Antihistaminic Agents

The compound has been explored for its potential as an H1-antihistaminic agent. A series of 1-substituted derivatives were synthesized and tested for their in vivo H1-antihistaminic activity. Some derivatives protected guinea pigs from histamine-induced bronchospasm significantly, indicating their potential as a new class of H1-antihistaminic agents (Alagarsamy et al., 2009).

Herbicidal Activity

Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including those with structural similarities to this compound, have been prepared and found to possess excellent herbicidal activity. These compounds effectively target a broad spectrum of vegetation at low application rates, suggesting their utility in agricultural settings (Moran, 2003).

properties

IUPAC Name

N-(3-methoxyphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S/c1-15-10-12-18(13-11-15)32(29,30)23-22-25-21(24-16-6-5-7-17(14-16)31-2)19-8-3-4-9-20(19)28(22)27-26-23/h3-14H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYKEXKSHHGYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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